molecular formula C34H46N6O7S2 B12795258 2,5,6,10,13-Pentaazatetradecanedioic acid, 12-(1,1-dimethylethyl)-8-hydroxy-3-((methylthio)methyl)-4,11-dioxo-9-(phenylmethyl)-6-((4-(5-thiazolyl)phenyl)methyl)-, dimethyl ester, (3S-(3R*,8R*,9R*,12R*))- CAS No. 198903-90-1

2,5,6,10,13-Pentaazatetradecanedioic acid, 12-(1,1-dimethylethyl)-8-hydroxy-3-((methylthio)methyl)-4,11-dioxo-9-(phenylmethyl)-6-((4-(5-thiazolyl)phenyl)methyl)-, dimethyl ester, (3S-(3R*,8R*,9R*,12R*))-

Cat. No.: B12795258
CAS No.: 198903-90-1
M. Wt: 714.9 g/mol
InChI Key: JLPZXFZEWVTNFC-PFWSVGDOSA-N
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Description

2,5,6,10,13-Pentaazatetradecanedioic acid, 12-(1,1-dimethylethyl)-8-hydroxy-3-((methylthio)methyl)-4,11-dioxo-9-(phenylmethyl)-6-((4-(5-thiazolyl)phenyl)methyl)-, dimethyl ester, (3S-(3R*,8R*,9R*,12R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biomolecules, such as proteins or nucleic acids. Its thiazole group, in particular, could be of interest for its potential biological activity.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it might interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its complex structure might impart unique properties to the final products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2,5,6,10,13-Pentaazatetradecanedioic acid derivatives: Compounds with similar core structures but different substituents.

    Thiazole-containing compounds: Molecules that include the thiazole ring, which is known for its biological activity.

    Ester-containing compounds: Organic molecules with ester functional groups, which are common in pharmaceuticals and agrochemicals.

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry. The specific arrangement of atoms and the presence of multiple reactive sites make it a versatile and valuable compound for various applications.

Properties

CAS No.

198903-90-1

Molecular Formula

C34H46N6O7S2

Molecular Weight

714.9 g/mol

IUPAC Name

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C34H46N6O7S2/c1-34(2,3)29(38-33(45)47-5)31(43)36-25(16-22-10-8-7-9-11-22)27(41)19-40(39-30(42)26(20-48-6)37-32(44)46-4)18-23-12-14-24(15-13-23)28-17-35-21-49-28/h7-15,17,21,25-27,29,41H,16,18-20H2,1-6H3,(H,36,43)(H,37,44)(H,38,45)(H,39,42)/t25-,26-,27-,29+/m0/s1

InChI Key

JLPZXFZEWVTNFC-PFWSVGDOSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CN=CS3)NC(=O)[C@H](CSC)NC(=O)OC)O)NC(=O)OC

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CN=CS3)NC(=O)C(CSC)NC(=O)OC)O)NC(=O)OC

Origin of Product

United States

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